![molecular formula C18H14N2O4S B2397025 N-(3-(benzo[d]tiazol-2-il)-4-hidroxifenil)-5,6-dihidro-1,4-dioxina-2-carboxamida CAS No. 864937-57-5](/img/structure/B2397025.png)

N-(3-(benzo[d]tiazol-2-il)-4-hidroxifenil)-5,6-dihidro-1,4-dioxina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

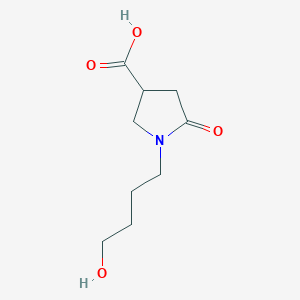

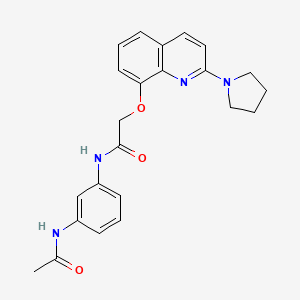

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H14N2O4S and its molecular weight is 354.38. The purity is usually 95%.

BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados de tiazol, que incluyen el compuesto en cuestión, se ha encontrado que actúan como antioxidantes . Esto los hace potencialmente útiles en el tratamiento de enfermedades causadas por estrés oxidativo, como trastornos neurodegenerativos, cáncer y enfermedades cardiovasculares.

Actividad analgésica y antiinflamatoria

Se ha informado que los compuestos de tiazol exhiben actividades analgésicas y antiinflamatorias . Esto sugiere que podrían usarse en el desarrollo de nuevos analgésicos y fármacos antiinflamatorios.

Actividad antimicrobiana

Algunos derivados de tiazol han mostrado una actividad prometedora contra Staphylococcus aureus . Esto indica un posible uso en el desarrollo de nuevos agentes antimicrobianos.

Actividad antifúngica

También se ha encontrado que los compuestos de tiazol tienen propiedades antifúngicas . Esto sugiere posibles aplicaciones en el tratamiento de infecciones fúngicas.

Actividad antiviral

Los derivados de tiazol se han asociado con actividad antiviral . Esto podría hacerlos útiles en el desarrollo de nuevos fármacos antivirales.

Actividad antitumoral o citotóxica

Los compuestos de tiazol han mostrado potencial como moléculas de fármacos antitumorales o citotóxicos . Esto sugiere que podrían usarse en el desarrollo de nuevos tratamientos contra el cáncer.

Actividad neuroprotectora

Los derivados de tiazol se han asociado con efectos neuroprotectores . Esto sugiere posibles aplicaciones en el tratamiento de trastornos neurodegenerativos.

Actividad diurética

Los compuestos de tiazol se han asociado con actividad diurética . Esto sugiere posibles aplicaciones en el tratamiento de afecciones que se benefician del aumento de la producción de orina.

Mecanismo De Acción

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the synthesis of prostaglandins from arachidonic acid . This disruption leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

Pharmacokinetics

The compound’s high inhibitory activity against cox-1 and cox-2 suggests that it may have good bioavailability .

Result of Action

The compound’s action results in a significant reduction in inflammation . It demonstrates excellent COX-2 selectivity index (SI) values and even shows inhibition of albumin denaturation . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4S/c21-14-6-5-11(19-17(22)15-10-23-7-8-24-15)9-12(14)18-20-13-3-1-2-4-16(13)25-18/h1-6,9-10,21H,7-8H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHPMDCBSQJTKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2'-amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2396944.png)

![[(Z)-(3-methylcyclohex-2-en-1-ylidene)amino]thiourea](/img/structure/B2396948.png)

![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)

![1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2396959.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide](/img/structure/B2396960.png)

![3-[methyl(3-methylphenyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2396964.png)

![3-hexyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2396965.png)